![molecular formula C20H16N4O5S2 B2515505 N-(4,7-dimetoxi benzo[d]tiazol-2-il)-5-nitro-N-(piridin-2-ilmetil)tiofeno-2-carboxamida CAS No. 900005-99-4](/img/structure/B2515505.png)

N-(4,7-dimetoxi benzo[d]tiazol-2-il)-5-nitro-N-(piridin-2-ilmetil)tiofeno-2-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

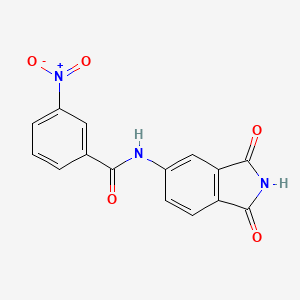

The compound "N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide" is a chemically synthesized molecule that appears to be related to a class of compounds with a benzo[b]thiophene core structure. This core structure is a common feature in various synthesized compounds that have been evaluated for their biological activities, such as antimycobacterial, antiarrhythmic, serotonin antagonist, antianxiety, and antitumor activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step reaction sequences. For instance, the synthesis of dibenzo[b,d]thiophene tethered imidazo[1,2-a]pyridine carboxamides involved a five-step reaction sequence starting from commercial dibenzo[b,d]thiophene to obtain the required building block, which was then coupled with various benzyl amines to produce the desired carboxamides . Although the specific synthesis route for the compound is not detailed in the provided papers, similar synthetic strategies may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as NMR and mass spectral analysis. For example, the crystal structure of a related compound, N-p-tolyl-2-acetylamino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide, was determined using X-ray diffraction, revealing intra and intermolecular hydrogen bonds . These structural analyses are crucial for understanding the compound's potential interactions with biological targets.

Chemical Reactions Analysis

The provided papers do not detail specific chemical reactions involving the compound . However, the synthesis of related compounds often involves reactions with various organic reagents to introduce different functional groups, which can significantly alter the biological activity of the resulting molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically inferred from their structural features and functional groups. For example, the presence of nitro groups and carboxamide linkages can influence the compound's acidity, solubility, and reactivity. The benzo[b]thiophene core may contribute to the compound's planarity and aromaticity, which can affect its ability to interact with biological targets such as DNA or proteins .

Aplicaciones Científicas De Investigación

- Los derivados de tiazol se han investigado por sus efectos antitumorales y citotóxicos. Por ejemplo, Gulsory y Guzeldemirci sintetizaron una serie de [6-(4-bromofenil)imidazo[2,1-b]tiazol-3-il]ácidos arilidenhidrazidas y encontraron que uno de los compuestos demostró efectos potentes contra el cáncer de próstata .

- Los tiazoles son conocidos por su actividad antimicrobiana. Aunque los estudios específicos sobre este compuesto son limitados, los derivados de tiazol relacionados han mostrado promesa como agentes antimicrobianos .

- Si bien no se ha estudiado directamente para este compuesto, los tiazoles se han utilizado en medicamentos antirretrovirales. Ritonavir, por ejemplo, contiene un anillo de tiazol y se utiliza en el tratamiento de la infección por VIH .

- Los tiazoles se han utilizado en medicamentos antifúngicos. Abafungin, un compuesto que contiene tiazol, demuestra propiedades antifúngicas .

- Por ejemplo, el tiazol es un componente de la Vitamina B1 (tiamina), que es esencial para el metabolismo energético y la función normal del sistema nervioso .

Actividad Antitumoral y Citotóxica

Propiedades Antimicrobianas

Potencial Antiretroviral

Actividad Antifúngica

Aplicaciones Biológicas Más Allá de los Antimicrobianos

Agentes Antibacterianos Híbridos

En resumen, N-(4,7-dimetoxi benzo[d]tiazol-2-il)-5-nitro-N-(piridin-2-ilmetil)tiofeno-2-carboxamida tiene un gran potencial en diversos campos, desde la investigación del cáncer hasta las aplicaciones antimicrobianas. Se necesitan más estudios para desbloquear todo su potencial y comprender sus mecanismos de acción. 🌟 .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to interact with DNA and inhibit topoisomerase I .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Propiedades

IUPAC Name |

N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-5-nitro-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N4O5S2/c1-28-13-6-7-14(29-2)18-17(13)22-20(31-18)23(11-12-5-3-4-10-21-12)19(25)15-8-9-16(30-15)24(26)27/h3-10H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWYFUDKZMSAZCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)OC)SC(=N2)N(CC3=CC=CC=N3)C(=O)C4=CC=C(S4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methylthiazol-2-yl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2515426.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide](/img/structure/B2515428.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(trifluoromethyl)benzamide](/img/structure/B2515431.png)

![N-cyclohexyl-2-[(3-oxo-2-{2-[(2-phenylethyl)carbamoyl]ethyl}-2H,3H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]butanamide](/img/structure/B2515433.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)morpholine-4-sulfonamide](/img/structure/B2515435.png)

![N-(1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2515437.png)

![(E)-methyl 3-methyl-2-((4-((3-methylpiperidin-1-yl)sulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2515438.png)

![N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2515442.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-3,4-difluorobenzamide](/img/structure/B2515445.png)